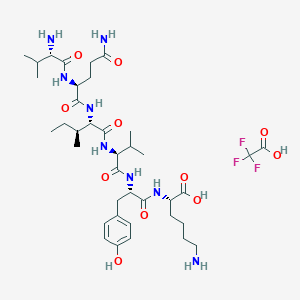

PHF6 Trifluoroacetate

CAS No.: 329897-62-3

Cat. No.: VC11677426

Molecular Formula: C36H60N8O9

Molecular Weight: 748.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329897-62-3 |

|---|---|

| Molecular Formula | C36H60N8O9 |

| Molecular Weight | 748.9 g/mol |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C36H60N8O9/c1-7-21(6)30(44-31(47)24(15-16-27(38)46)40-33(49)28(39)19(2)3)35(51)43-29(20(4)5)34(50)42-26(18-22-11-13-23(45)14-12-22)32(48)41-25(36(52)53)10-8-9-17-37/h11-14,19-21,24-26,28-30,45H,7-10,15-18,37,39H2,1-6H3,(H2,38,46)(H,40,49)(H,41,48)(H,42,50)(H,43,51)(H,44,47)(H,52,53)/t21-,24-,25-,26-,28-,29-,30-/m0/s1 |

| Standard InChI Key | ZNMIMDOXMDWDPH-JODTYCEVSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |

| SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Introduction

Chemical and Structural Properties of PHF6 Trifluoroacetate

Molecular Composition and Physicochemical Characteristics

PHF6 Trifluoroacetate (CAS 329897-62-3) has the molecular formula and a molecular weight of 748.91 g/mol . Key physicochemical parameters include a topological polar surface area (PSA) of 316.60 Ų and a calculated LogP value of 6.275, indicating moderate hydrophobicity conducive to membrane interactions . The trifluoroacetate counterion improves aqueous solubility, facilitating its use in biological assays.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 748.91 g/mol |

| Exact Mass | 748.448 Da |

| PSA | 316.60 Ų |

| LogP | 6.275 |

Structural Determinants of Aggregation

The PHF6 peptide adopts a β-sheet conformation upon aggregation, driven by hydrophobic residues (Val, Ile) and stabilized by aromatic stacking of Tyr-5 . N-terminal acetylation (Ac-PHF6) accelerates fibrillization compared to the non-acetylated form (NH-PHF6), as demonstrated by circular dichroism and electron microscopy . This structural modification mimics post-translational changes observed in pathological tau, providing a model for studying disease-relevant aggregation kinetics.

Mechanisms of Tau Aggregation and Neurotoxicity

Initiation of Paired Helical Filament Formation

PHF6 Trifluoroacetate serves as a nucleation site for tau aggregation. The VQIVYK sequence mediates cross-β interactions between tau monomers, forming protofilaments that mature into paired helical filaments (PHFs) . Kinetic studies show that Ac-PHF6 achieves β-sheet formation within hours, whereas NH-PHF6 requires days, highlighting the role of N-terminal charge in aggregation propensity .

NLRP3 Inflammasome Activation

In human microglial cells, aggregated PHF6 Trifluoroacetate upregulates NLRP3 inflammasome components (ASC, caspase-1) and interleukin-1β (IL-1β), triggering neuroinflammatory responses . This pathway is exacerbated by autophagy dysregulation, as evidenced by increased LC3-II/LC3-I ratios and p62 accumulation . These findings implicate tau aggregates in perpetuating neuroinflammation through glial activation.

Membrane Interactions and Lipid Destabilization

PHF6 Trifluoroacetate exhibits affinity for anionic lipid bilayers, inducing membrane curvature and lipid extraction . Atomic force microscopy reveals that Ac-PHF6 causes rapid membrane invagination, followed by pore formation and content leakage. NH-PHF6, while slower, ultimately destabilizes membranes through similar mechanisms . This membrane disruption correlates with neuronal cytotoxicity, as shown by reduced cell viability in MTS assays (50% toxicity at 10 μM) .

Experimental Applications and Research Findings

In Vitro Models of Tauopathy

PHF6 Trifluoroacetate is widely used to recapitulate tau aggregation in cell-free and cell-based systems. Incubation with recombinant tau proteins leads to Thioflavin T-positive fibrils within 24 hours, enabling high-throughput screening of aggregation inhibitors . Microglial exposure to pre-aggregated PHF6 elevates reactive oxygen species (ROS) by 2.5-fold, linking tau pathology to oxidative stress .

Comparative Studies of Acetylated vs. Non-Acetylated Forms

Structural and functional differences between Ac-PHF6 and NH-PHF6 underscore the impact of post-translational modifications:

-

Aggregation Kinetics: Ac-PHF6 forms β-sheets within 3 hours, whereas NH-PHF6 requires 144 hours .

-

Membrane Toxicity: Ac-PHF6 reduces membrane integrity by 70% within 6 hours, compared to 30% for NH-PHF6 .

-

Therapeutic Targeting: Acetylation-site inhibitors reduce fibrillization by 80%, suggesting modifiable targets for drug development .

Implications for Alzheimer’s Disease Therapeutics

Modulating Neuroinflammation

NLRP3 inhibitors (e.g., MCC950) suppress IL-1β secretion by 90% in PHF6-treated microglia, highlighting inflammasome blockade as a therapeutic strategy . Combinatorial approaches targeting both aggregation and inflammation may yield synergistic benefits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume